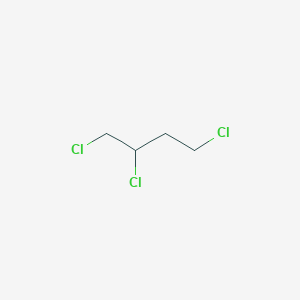

1,2,4-Trichlorobutane

概要

説明

1,2,4-Trichlorobutane is an organochlorine compound with the molecular formula C4H7Cl3. It is a derivative of butane where three hydrogen atoms are replaced by chlorine atoms at the 1st, 2nd, and 4th positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,4-Trichlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific conditions to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: 1,2,4-Trichlorobutane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Formation of alcohols, ethers, or other substituted derivatives.

Elimination: Formation of alkenes such as 1,2-dichlorobutene.

Oxidation: Formation of butanols or butanoic acids.

Reduction: Formation of butane or other hydrocarbons.

科学的研究の応用

Chemical Synthesis

1,2,4-Trichlorobutane serves as a crucial intermediate in the synthesis of other organochlorine compounds. It is utilized in studying reaction mechanisms and developing new synthetic pathways. The compound can undergo various chemical reactions such as:

- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles like hydroxide ions.

- Elimination Reactions : Under basic conditions, it can form alkenes through dehydrohalogenation.

- Oxidation and Reduction : It can be oxidized to alcohols or carboxylic acids and reduced to hydrocarbons.

Biological Research

Research has explored the biological effects of this compound on living systems. Studies indicate that it may influence biochemical pathways and exhibit cytotoxic effects on various cell lines. For instance, it has been shown to induce cell death in human liver cells (HepG2) at concentrations as low as 10 µM.

Environmental Studies

The compound's persistence and bioaccumulation potential in aquatic environments have been assessed. Studies indicate that this compound can remain stable in water and accumulate within aquatic organisms, raising concerns about its ecological impact.

Industrial Applications

In industry, this compound is employed in producing agrochemicals and polymers. Its unique reactivity makes it a valuable precursor for synthesizing various industrial chemicals.

Toxicological Studies

Research has demonstrated significant cytotoxicity associated with this compound. For example:

- A study indicated that exposure led to DNA damage in bacterial assays and mammalian cell cultures.

- The compound's metabolic transformations can generate reactive intermediates that contribute to its toxicity.

Chlorination Reactions

Investigations into chlorination reactions involving butane have shown that these processes yield various products including this compound. Understanding these reactions is critical for assessing the environmental persistence of chlorinated hydrocarbons .

Dehydrochlorination Processes

A notable patent describes a method for converting 1,2,3-trichlorobutane into dichlorobutene isomers that serve as precursors for chloroprene production. This process highlights the compound's utility in synthesizing valuable industrial materials .

作用機序

The mechanism of action of 1,2,4-Trichlorobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of a base facilitates the removal of hydrogen and chlorine atoms, leading to the formation of double bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

類似化合物との比較

1,2,3-Trichlorobutane: Another isomer with chlorine atoms at the 1st, 2nd, and 3rd positions.

1,1,2-Trichlorobutane: Chlorine atoms at the 1st and 2nd positions, with two chlorine atoms on the 1st carbon.

1,2-Dichlorobutane: Chlorine atoms at the 1st and 2nd positions.

1,4-Dichlorobutane: Chlorine atoms at the 1st and 4th positions.

Uniqueness: 1,2,4-Trichlorobutane is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1st, 2nd, and 4th positions allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry .

生物活性

1,2,4-Trichlorobutane (C4H7Cl3) is an organochlorine compound notable for its unique structure and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from butane where three hydrogen atoms are replaced by chlorine atoms at the 1st, 2nd, and 4th positions. Its molecular structure influences its reactivity and biological interactions. The compound has a boiling point of approximately 158°C and is characterized by its hydrophobic nature due to the presence of chlorine atoms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The chlorine atoms in this compound can act as leaving groups in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.

- Electrophilic Interactions : The compound may also participate in electrophilic addition reactions due to the electron-withdrawing nature of the chlorine atoms.

- Metabolic Pathways : Once introduced into biological systems, this compound can undergo metabolic transformations that alter its activity and toxicity.

Toxicological Studies

Research has highlighted the toxicological implications of this compound. It has been found to exhibit cytotoxic effects on various cell lines. For instance:

- Cytotoxicity : Studies indicate that exposure to this compound can lead to cell death in human liver cells (HepG2), with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .

- Genotoxicity : The compound has shown potential genotoxic effects in bacterial assays and mammalian cell cultures. It may induce DNA damage through reactive intermediates formed during metabolism .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Chlorination Reactions : Research indicates that chlorination reactions involving butane yield various products including this compound. These reactions are critical in understanding the environmental persistence and bioaccumulation potential of the compound.

- Environmental Impact : A study assessed the environmental fate of chlorinated hydrocarbons including this compound. Results showed that it can persist in aquatic environments and may bioaccumulate in aquatic organisms .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2-Dichlorobutane | Cl-CH(CH3)-CH(Cl)-CH3 | Lower cytotoxicity than this compound |

| 1,3-Dichlorobutane | Cl-CH(CH3)-CH(Cl)-CH3 | Similar reactivity but different metabolic pathways |

| 1,1-Dichlorobutane | Cl2C-CH2-CH3 | Higher volatility; less persistent |

This table illustrates how structural differences impact the biological activity and environmental behavior of related compounds.

特性

IUPAC Name |

1,2,4-trichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHRAXKAGNHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939163 | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-22-3 | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。